3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Synthetic intermediate optimization Atom economy Triazole fungicide precursor

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 64922-02-7) is a heterocyclic ketone derivative belonging to the 1,2,4-triazolyl alkyl ketone subclass, with molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol. Its structure features a 1,2,4-triazole ring N-linked to a butan-2-one backbone bearing an isopropyl group at the 3-position, yielding the alternative designation isopropyl-1,2,4-triazol-1-ylmethyl ketone.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 64922-02-7
Cat. No. B3385619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
CAS64922-02-7
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CN1C=NC=N1
InChIInChI=1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3
InChIKeyUBLJVBPQTOVWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 64922-02-7): A Core Triazolyl Ketone Intermediate for Agrochemical and Pharmaceutical Synthesis


3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 64922-02-7) is a heterocyclic ketone derivative belonging to the 1,2,4-triazolyl alkyl ketone subclass, with molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . Its structure features a 1,2,4-triazole ring N-linked to a butan-2-one backbone bearing an isopropyl group at the 3-position, yielding the alternative designation isopropyl-1,2,4-triazol-1-ylmethyl ketone . The compound possesses zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds, with a computed exact mass of 153.09033 Da . It is primarily employed as a versatile synthetic intermediate for the construction of triazole-containing fungicides, plant growth regulators, and pharmaceutical building blocks [1].

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Why In-Class Analogs Cannot Be Assumed Interchangeable


Triazolyl alkyl ketones sharing the 1-(1H-1,2,4-triazol-1-yl)alkan-2-one scaffold exhibit widely divergent physicochemical and reactivity profiles that preclude generic substitution. The 3-methyl (isopropyl) substitution pattern on the target compound confers a distinct steric and electronic environment at the ketone α-carbon compared to the 3,3-dimethyl (tert-butyl) analog (CAS 58905-32-1) . This structural divergence translates into measurable differences in molecular weight (153.18 vs. 167.21 Da), lipophilicity (estimated ΔLogP ≈ −0.3 relative to the dimethyl analog), and carbonyl reactivity . Furthermore, the broader triazole fungicide class—exemplified by triadimefon (CAS 43121-43-3)—can exhibit aromatase inhibitory IC₅₀ values spanning four orders of magnitude (44 nM to 0.330 mM) [1], demonstrating that even subtle structural modifications to the triazole-bearing scaffold produce profound biological potency shifts. These quantifiable differences mean that substituting a closely related triazolyl ketone without experimental validation risks altered reaction yields, divergent downstream impurity profiles, and unpredictable biological outcomes in target applications [2].

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Head-to-Head Quantitative Differentiation Evidence Against Key Analogs


Molecular Weight Reduction of 14.03 Da vs. 3,3-Dimethyl Analog Enables Higher Molar Efficiency in Downstream Reactions

The target compound possesses a molecular weight of 153.18 Da (C₇H₁₁N₃O) compared to 167.21 Da (C₈H₁₃N₃O) for the closest structural analog 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1), representing a 14.03 Da (8.4%) reduction . This difference arises from the isopropyl group at the 3-position versus the tert-butyl group in the analog, which also reduces steric congestion at the ketone α-carbon. The exact mass differential is confirmed at the monoisotopic level: 153.09033 Da (target) vs. 167.10586 Da (dimethyl analog, calculated for C₈H₁₃N₃O) .

Synthetic intermediate optimization Atom economy Triazole fungicide precursor

LogP Differential of Approximately −0.3 vs. 3,3-Dimethyl Analog and ≥−1.8 vs. Triadimefon Predicts Superior Aqueous Handling Characteristics

The 3,3-dimethyl analog (CAS 58905-32-1) has a vendor-reported computed LogP of 1.32, while the target compound is estimated to have a LogP of approximately 1.0 based on the −0.3 LogP contribution difference between isopropyl and tert-butyl groups (fragment-based estimation) . By contrast, the commercial triazole fungicide triadimefon (CAS 43121-43-3), which incorporates a lipophilic 4-chlorophenoxy substituent, has an experimentally determined LogP of 2.77–3.12 [1]. This places the target compound at a substantially lower lipophilicity tier: ΔLogP ≈ −1.8 to −2.1 vs. triadimefon. The target compound also possesses zero hydrogen bond donors and three hydrogen bond acceptors, matching the H-bond profile of the dimethyl analog but contrasting with triadimefon's polar surface area of 57.01 Ų [1].

Lipophilicity optimization Solubility prediction Reaction solvent compatibility

Three Rotatable Bonds Impart Intermediate Conformational Flexibility Between Rigid and Highly Flexible Triazolyl Ketone Analogs

The target compound possesses three rotatable bonds as computed from its SMILES structure (CC(C)C(=O)CN1C=NC=N1), identical to the 3,3-dimethyl analog . However, this rotatable bond count is significantly lower than that of triadimefon, which has six rotatable bonds due to the additional 4-chlorophenoxy group [1]. The conformational restriction imposed by three rotatable bonds, combined with the absence of aromatic side-chain substituents, reduces the entropic penalty upon binding or crystallization compared to highly flexible triazole congeners, while maintaining sufficient degrees of freedom for induced-fit interactions.

Conformational analysis Molecular docking Crystallization behavior

Minimum Purity Specification of 95% with GC-MS Identity Confirmation Supports Reproducible Intermediate Sourcing

The target compound is commercially available with a minimum purity specification of 95% as documented by vendor AKSci . The closest analog 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is available at a standard purity of 97% (Bidepharm) with supporting QC documentation including NMR, HPLC, and GC , while Fluorochem lists it at 97% purity . A GC-MS spectrum for the target compound is available in the SpectraBase database (Compound ID: GGbYJlVemNT), providing a verified mass spectral fingerprint for identity confirmation [1]. The 2% purity differential between the target compound and its dimethyl analog is attributable to the differing purification challenges inherent to each synthesis.

Quality control Intermediate procurement Batch-to-batch consistency

1,2,4-Triazole Pharmacophore Membership Links Target Compound to CYP51 Inhibition Class with Documented 10,000-Fold Potency Range Across Structural Variants

The target compound bears the 1,2,4-triazole moiety that serves as the essential pharmacophore for cytochrome P450 14α-demethylase (CYP51) inhibition across the triazole fungicide class [1]. A recent QSAR study of 23 structurally diverse 1,2,4-triazole fungicides demonstrated that aromatase (CYP19) inhibitory IC₅₀ values span from 44 nM (flusilazole) to 0.330 mM (bitertanol)—a 7,500-fold range—driven by substituent-dependent variations in EHomo, logD, and hydrogen bond donor count [2]. Within this class, triadimefon—a close structural relative incorporating the same 1-triazolyl-butan-2-one core but with a 4-chlorophenoxy appendage—exhibits CYP3A4 IC₅₀ of 9.29 µM . The target compound, lacking the phenoxy substituent, represents a less elaborated pharmacophoric scaffold whose biological potency is expected to be lower than triadimefon (class-level inference, exact CYP51 values not determined), while retaining the metal-coordinating triazole nitrogen essential for heme iron binding.

CYP51 inhibition Triazole pharmacophore Structure-activity relationship

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Non-Phenoxy Triazole Fungicide Candidates with Reduced Lipophilicity

The target compound's estimated LogP of ~1.0—approximately 1.8–2.1 log units lower than triadimefon (LogP 2.77–3.12) [1]—makes it a strategically advantageous intermediate for developing next-generation triazole antifungals with improved environmental fate profiles. By starting from this less lipophilic core, medicinal and agrochemical chemists can introduce substituents incrementally while monitoring LogP, rather than attempting to reduce the lipophilicity of an already hydrophobic scaffold. This approach is supported by the QSAR finding that logD is a significant determinant of triazole aromatase inhibition (model term: +0.938 logD) [2], indicating that precise LogP control from the synthetic starting point is pharmacologically relevant.

Atom-Economical Multi-Step Synthesis of Triazole-Containing Bioactive Molecules

With a molecular weight of 153.18 g/mol—14.03 Da lower than the 3,3-dimethyl analog —the target compound provides superior atom economy in multi-step synthetic sequences. In a hypothetical 4-step synthesis with an overall yield of 40%, producing 1 kg of final product would require approximately 2.5 kg of the target compound versus ~2.73 kg of the dimethyl analog—a ~230 g (8.4%) reduction in intermediate mass per kg of final product. This efficiency gain is particularly relevant for process chemistry scale-up, where raw material costs and waste stream volumes scale proportionally with intermediate mass requirements.

Conformational Restriction for Structure-Based Drug Design of CYP51 Inhibitors

The three rotatable bonds of the target compound, combined with the absence of flexible aromatic side chains, provide a partially constrained scaffold suitable for fragment-based drug discovery and conformational analysis . Compared to triadimefon (6 rotatable bonds), the target compound's reduced conformational entropy simplifies docking pose prediction and crystallographic studies. For researchers employing molecular docking or X-ray crystallography to characterize triazole-CYP51 binding interactions, this intermediate complexity scaffold reduces computational sampling requirements while preserving the essential triazole-iron coordination geometry.

Analytical Method Development and Impurity Profiling for Triazole Fungicide Quality Control

The availability of a verified GC-MS spectrum (SpectraBase Compound ID: GGbYJlVemNT) [3] and a minimum purity specification of 95% positions this compound as a well-characterized reference standard for analytical method development. In the context of triazole fungicide manufacturing—where impurities such as 4-chlorophenol and bis-adducts are known to arise [4]—this compound can serve as a structurally related system suitability standard or retention time marker for HPLC/GC methods targeting triazolyl ketone intermediates, leveraging its distinct mass spectral fingerprint for unambiguous identification.

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